![molecular formula C16H26Cl3NO B13996627 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol CAS No. 94429-94-4](/img/structure/B13996627.png)
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bis(2-chloroethyl)amine and phenol groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol typically involves the reaction of bis(2-chloroethyl)amine with a suitable phenolic compound. One common method involves the use of bis(2-chloroethyl)amine hydrochloride as a starting material. The reaction is carried out under controlled conditions, often in the presence of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bis(2-chloroethyl)amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can react with the bis(2-chloroethyl)amine group under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted amines and thiols.
Wissenschaftliche Forschungsanwendungen
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in cancer therapy due to its ability to alkylate DNA.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol involves the alkylation of nucleophilic sites in biological molecules. The bis(2-chloroethyl)amine group can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This property is particularly relevant in its potential use as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
Uniqueness
2-[Bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol is unique due to the presence of the phenolic group, which imparts additional reactivity and potential for diverse chemical modifications. This distinguishes it from other similar compounds that may lack the phenolic functionality.
Eigenschaften
CAS-Nummer |
94429-94-4 |
|---|---|
Molekularformel |
C16H26Cl3NO |
Molekulargewicht |
354.7 g/mol |
IUPAC-Name |
2-[bis(2-chloroethyl)aminomethyl]-4-(2-methylbutan-2-yl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25Cl2NO.ClH/c1-4-16(2,3)14-5-6-15(20)13(11-14)12-19(9-7-17)10-8-18;/h5-6,11,20H,4,7-10,12H2,1-3H3;1H |
InChI-Schlüssel |
JYITURQNAWGTMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)C1=CC(=C(C=C1)O)CN(CCCl)CCCl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


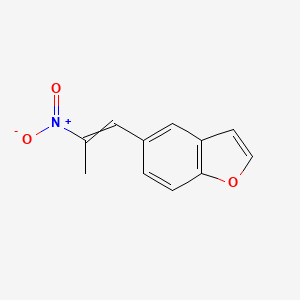
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996549.png)
![2,6-Ditert-butyl-4-[1-methoxy-1-(4-methoxyphenyl)ethyl]phenol](/img/structure/B13996554.png)
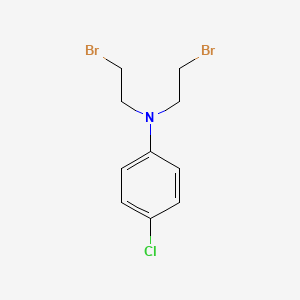
![7H-Dibenzo[c,h]phenothiazine](/img/structure/B13996567.png)
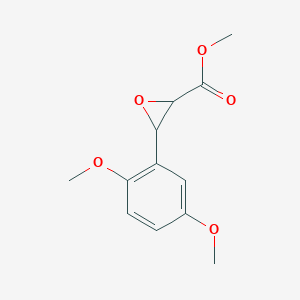
![3,3'-[Sulfonylbis(methylene)]di(2,3-dihydro-4H-1-benzopyran-4-one)](/img/structure/B13996596.png)


![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)
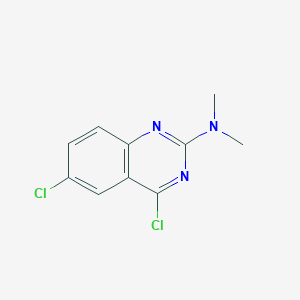
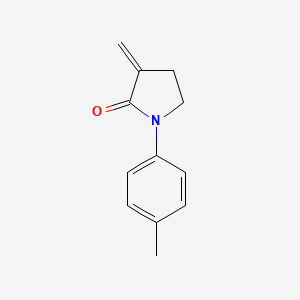
![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)

